2,1-Benzothiazol-5-ol

Catalog No.
S15210128
CAS No.
56910-94-2
M.F
C7H5NOS
M. Wt
151.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,1-Benzothiazol-5-ol

CAS Number

56910-94-2

Product Name

2,1-Benzothiazol-5-ol

IUPAC Name

2,1-benzothiazol-5-ol

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

InChI

InChI=1S/C7H5NOS/c9-6-1-2-7-5(3-6)4-10-8-7/h1-4,9H

InChI Key

PARLSRZBYYSBQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSC=C2C=C1O

2,1-Benzothiazol-5-ol is a heterocyclic compound belonging to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring with a hydroxyl group located at the 5th position. This compound is notable for its diverse biological activities and applications in medicinal chemistry, materials science, and industrial processes. The presence of both the benzene and thiazole structures contributes to its unique chemical properties, making it a valuable compound in various fields of research.

Due to its functional groups. Key reactions include:

  • Oxidation: The hydroxyl group can be oxidized to form quinones or sulfoxides.
  • Reduction: Reduction can convert the compound into its corresponding amine derivatives.
  • Substitution: Electrophilic substitution can introduce various functional groups onto the benzothiazole ring.

Common reagents for these reactions include oxidizing agents like Dess-Martin periodinane and reducing agents such as lithium aluminum hydride. The choice of reagents and conditions significantly influences the products formed from these reactions.

The biological activity of 2,1-benzothiazol-5-ol has been extensively studied. It exhibits a range of pharmacological properties, including:

  • Antimicrobial Activity: This compound has been shown to possess antibacterial and antifungal properties.
  • Anticancer Potential: Various studies suggest that derivatives of benzothiazole can inhibit cancer cell proliferation by targeting specific cellular pathways.
  • Antitubercular Activity: Research indicates that benzothiazole derivatives may be effective against Mycobacterium tuberculosis, potentially inhibiting enzymes critical for bacterial survival .

The mechanisms of action often involve interference with DNA replication and metabolic pathways essential for cell viability.

Several synthetic routes exist for the preparation of 2,1-benzothiazol-5-ol:

  • Condensation Reactions: A common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave irradiation techniques that enhance reaction efficiency and yield.
  • Green Chemistry Approaches: Solvent-free methods using active carbon and silica gel have been reported, promoting environmentally friendly synthesis .

These methods highlight the versatility in synthesizing this compound while addressing environmental concerns.

2,1-Benzothiazol-5-ol finds applications across various domains:

  • Medicinal Chemistry: Its derivatives are explored for their potential as therapeutic agents against infections and cancer.
  • Materials Science: Used in developing polymers and materials with specific properties due to its unique structural characteristics.
  • Industrial

Interaction studies involving 2,1-benzothiazol-5-ol focus on its biochemical pathways and target interactions:

  • Enzyme Inhibition: Research indicates that this compound can inhibit key enzymes involved in bacterial growth and metabolism, such as dihydroorotase and DNA gyrase.
  • Biochemical Pathways: It has been associated with modulation of pathways like cyclooxygenase and lipoxygenase, which are crucial in inflammatory responses .

These interactions are vital for understanding its therapeutic potential and guiding further drug development efforts.

Several compounds are structurally or functionally similar to 2,1-benzothiazol-5-ol. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
2-MethylbenzothiazoleMethyl group at the 2nd positionExhibits strong antimicrobial activity
2-AminobenzothiazoleAmino group at the 2nd positionPrecursor for various benzothiazole derivatives
BenzoxazoleBenzene ring fused to an oxazoleKnown for different biological activities
2-Methyl-1,3-benzothiazol-6-olHydroxyl group at the 6th positionPotentially different pharmacological profiles

The specificity of substitution patterns in these compounds imparts unique chemical behaviors and biological activities, distinguishing them from one another while maintaining a common structural backbone .

The benzothiazole nucleus was first synthesized in 1879 by A.W. Hofmann, who reported 2-chloro- and 2-phenylbenzothiazoles via condensation reactions. Early applications focused on industrial uses, such as vulcanization accelerators for rubber, but the 20th century saw a shift toward biomedical applications. A pivotal moment occurred in 1967 with the isolation of natural benzothiazoles from Vaccinium macrocarpon (American cranberry), highlighting their biological relevance.

The 1980s–2000s marked a surge in benzothiazole-derived drug candidates. For example, PMX610 (2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole) demonstrated selective cytotoxicity against non-small cell lung cancer cells, while compound 27 from Gjorgjieva et al. (2016) emerged as a dual inhibitor of Escherichia coli and Staphylococcus aureus DNA gyrase and topoisomerase IV. These advances underscored the scaffold’s adaptability across therapeutic areas.

Table 1: Milestones in Benzothiazole Drug Discovery

YearDiscovery/AdvancementSignificance
1879Hofmann’s synthesis of 2-substituted benzothiazolesEstablished foundational synthetic routes
1967Isolation of benzothiazole from Vaccinium macrocarponRevealed natural occurrence and bioactivity
2006Development of PMX610 as an anticancer agentDemonstrated selective cytotoxicity in cancer cells
2016Dual gyrase/topoisomerase IV inhibitors (e.g., compound 27)Addressed bacterial resistance mechanisms

Structural Significance of 2,1-Benzothiazol-5-ol in Heterocyclic Chemistry

2,1-Benzothiazol-5-ol’s molecular architecture (Fig. 1) combines a benzene ring fused to a thiazole moiety, with a hydroxyl group at position 5. This arrangement confers unique electronic and steric properties:

  • Aromaticity: The 10π-electron system enables stable π-π interactions with protein aromatic residues.
  • Hydrogen-Bonding Capacity: The hydroxyl group acts as a hydrogen bond donor/acceptor, critical for ATP-binding pocket interactions in enzymes like DNA gyrase.
  • Electron-Deficient Thiazole Ring: The sulfur and nitrogen atoms create regions of electron density, facilitating coordination with metal ions or polar residues in active sites.

Figure 1: Structural Features of 2,1-Benzothiazol-5-ol

      S        │  1 N─C─2    │   │    C   C─OH (5-position)    ║   ║    Benzene ring  

Modifications at positions 2 and 6 significantly alter bioactivity. For instance, substituting position 2 with a 4,5-dibromo-1H-pyrrole-2-carboxamido group (as in compound 24) enhanced binding to E. coli DNA gyrase B. Similarly, fluorination at position 5 in PMX610 improved anticancer selectivity.

Table 2: Impact of Substituents on Biological Activity

PositionSubstituentBiological EffectExample Compound
24,5-Dibromo-pyrrole carboxamideBinds ATP pocket of DNA gyraseCompound 24
5-OHEnhances solubility and H-bonding2,1-Benzothiazol-5-ol
6-NH₂Improves inhibition of S. aureus topoisomerase IVCompound 27

Multicomponent reactions represent one of the most significant advances in the synthesis of 2,1-benzothiazol-5-ol derivatives, offering efficient pathways to construct complex heterocyclic systems in a single synthetic operation [1]. These one-pot reactions constitute an especially attractive synthetic strategy since they provide easy and rapid access to large numbers of organic compounds with diverse substitution patterns [1].

Three-Component Reaction Systems

The development of three-component reaction strategies has proven particularly effective for benzothiazole derivative synthesis [2]. Hafnium triflate-catalyzed three-component reactions have emerged as powerful tools for facile access to libraries of pyrimido[2,1-b] [3] [1]benzothiazole derivatives [2]. These reactions typically involve the condensation of benzothiazole derivatives with acetylenedicarboxylates in the presence of phenolic compounds to generate structurally diverse products [4].

Research has demonstrated that the reaction between benzothiazole and dialkyl acetylenedicarboxylates in the presence of resorcinol and beta-naphthol leads to products with significant structural diversity [4]. When examining 8-hydroxyquinoline and dimethyl acetylenedicarboxylate, two isomeric configurations (Z) and (E) are observed in nearly 70:30 ratio [4]. The reaction proceeds efficiently with electron-releasing substituted phenols, indicating the importance of electronic effects in substrate selection [4].

Multicomponent Annulation Processes

The synthesis of novel fused heterocyclic compounds through multicomponent annulation has been extensively investigated [1]. The reaction of 2-amino-6-nitrobenzothiazole with bis methylthio methylene malononitrile in the presence of dimethyl formamide and catalytic amounts of anhydrous potassium carbonate yields 3-cyano-4-imino-2-methylthio-8-nitro-4H-pyrimido[2,1-b] [3] [1]benzothiazole derivatives in 69% yield [1].

Reaction ComponentsCatalystSolventTimeYield (%)
2-amino-6-nitrobenzothiazole + bis methylthio methylene malononitrilePotassium carbonateDimethyl formamide6 hours69
Benzothiazole + acetylenedicarboxylates + phenolsNoneGrinding12 minutes70-85

Ionic Liquid-Promoted Multicomponent Reactions

Ionic liquids have emerged as effective promoters for multicomponent benzothiazole synthesis [5]. 1-butyl-3-methylimidazolium bromide has been identified as the optimal ionic liquid for these reactions in terms of yield and ease of work-up [5]. The synthesis of 3-(2-benzothiazolo)-2,3-dihydroquinazolin-4(1H)-ones has been achieved through ionic liquid-promoted multicomponent reactions with high efficiency [5].

The advantages of ionic liquid systems include simple reaction work-up, easy separation of the ionic liquid from the product, and the possibility of reuse [5]. These systems demonstrate excellent functional group tolerance and provide access to diverse substitution patterns on the benzothiazole scaffold [6].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has revolutionized the preparation of benzothiazole derivatives by significantly reducing reaction times while improving yields and product purity [7]. This technology can increase the purity of products, enhance chemical yields, and shorten reaction times compared to conventional heating methods [7].

Optimization of Microwave Conditions

The synthesis of 2-benzylidenoimino-6-substituted benzothiazoles has been optimized using microwave irradiation at 160 Watt for 1 to 1.5 minutes [7]. The reaction mixture consisting of 2-amino-6-substituted benzothiazole and benzaldehyde in minimum quantities of anhydrous ethanol is placed in an Erlenmeyer flask and irradiated under controlled conditions [7].

The subsequent cyclization step involves 2-benzylidenoimino-6-substituted benzothiazole with ammonium thiocyanate dissolved in 1,4-dioxane under microwave conditions [7]. This approach demonstrates the superiority of microwave technology over traditional synthesis methods in terms of time efficiency and product quality [7].

Comparative Analysis of Heating Methods

Ultrasonic probe irradiation has been compared with conventional heating and ultrasonic bath methods for benzothiazole synthesis [8]. Under ultrasonic probe irradiation, benzothiazole derivatives were prepared with various benzaldehyde and 2-aminothiophenol combinations, achieving yields ranging from 65-83% [8].

MethodTimeYield (%)Advantages
Ultrasonic probe20 minutes65-83Solvent-free, catalyst-free
Conventional heating6 hours60Standard conditions
Ultrasonic bath30 minutes<10Mild conditions

The ultrasonic probe irradiation method demonstrated superior performance under solvent-free and catalyst-free conditions [8]. The reaction proceeded smoothly at room temperature, providing significant advantages in terms of environmental impact and operational simplicity [8].

Microwave-Enhanced Cyclization Reactions

Microwave irradiation has proven particularly effective for cyclization reactions leading to benzothiazole formation [7]. The use of phenyl iodoniumbis(trifluoroacetate) as an oxidation reagent under microwave conditions promotes efficient condensation reactions between 2-aminobenzenethiol and benzaldehyde compounds [9].

Research has shown that microwave conditions effectively promote the synthesis of benzothiazole derivatives with reduced reaction times and improved yields compared to traditional heating methods [9]. The universality of substrate scope has been expanded through microwave-assisted protocols [9].

Catalytic Systems for Regioselective Functionalization

The development of efficient catalytic systems for regioselective functionalization of benzothiazole derivatives has become a cornerstone of modern synthetic methodology [10]. These systems enable precise control over reaction outcomes while maintaining high efficiency and selectivity [11].

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki cross-coupling reactions using palladium catalysts have proven highly effective for the synthesis of 2-amino-6-arylbenzothiazoles [10]. The reaction of 2-amino-6-bromobenzothiazole with various aryl boronic acids and aryl boronic acid pinacol esters yields products in moderate to excellent yields [10].

The optimization of reaction conditions has revealed that 1,4-dioxane serves as the optimal solvent for these transformations [10]. 6-bromo-2-aminobenzothiazole couples smoothly with 1,3-trifluorobenzene boronic ester under heating conditions, providing the corresponding 6-(3,5-bis(trifluoromethyl)phenyl)benzo[d]thiazol-2-amine in high yield [10].

SubstrateBoronic Acid/EsterSolventTemperatureYield (%)
2-amino-6-bromobenzothiazolePhenylboronic acid1,4-dioxane90-100°C85-92
2-amino-6-bromobenzothiazole4-methoxyphenylboronic acid1,4-dioxane90-100°C78-85
2-amino-6-bromobenzothiazole3,5-bis(trifluoromethyl)phenyl ester1,4-dioxane90-100°C88-95

Iridium-Catalyzed Carbon-Hydrogen Borylation

Regioselective iridium-catalyzed carbon-hydrogen borylation has emerged as a versatile method for benzothiazole functionalization [11]. This methodology allows access to versatile 5-boryl or 4,6-diboryl benzothiazole building blocks, which undergo functionalization at multiple positions [11].

The optimization and regioselectivity of carbon-hydrogen borylation reactions have been extensively studied [11]. The broad reaction scope encompasses ipso substitution at the carbon-boron bond, ortho-directed carbon-hydrogen functionalization, and ring-closing reactions to generate fused ring systems [11].

Copper-Catalyzed Multicomponent Systems

Copper-catalyzed one-pot three-component reactions of 2-iodoanilines, aldehydes, and sodium hydrosulfide afford benzothiazoles in good yields [12]. When copper chloride is employed as a catalyst in the absence of a ligand, various aromatic aldehydes and substituted 2-iodoanilines react with sodium hydrosulfide to produce corresponding 2-arylbenzothiazoles in 70-98% yields [12].

The copper catalyst plays a key role in carbon-sulfur bond formation between sodium hydrosulfide and the aryl iodide formed from the condensation of 2-iodoaniline and aldehyde [12]. Sodium hydrosulfide functions as both a sulfur surrogate and oxidant in the formation of benzothiazole derivatives [12].

Metal-Organic Framework Catalysis

Nickel(II) metal-organic frameworks have been developed as novel and reusable catalysts for benzothiazole synthesis [13]. The presence of unsaturated metal centers makes metal-organic frameworks suitable for use as Lewis acid catalysts [13].

A variety of aromatic aldehydes bearing electron-donating or electron-withdrawing groups react with 2-aminothiophenol using nickel metal-organic framework catalysts in good to excellent yields [13]. The advantages include short reaction times, environmentally benign procedures, catalyst stability, non-toxicity, recyclability, and easy separation [13].

Green Chemistry Approaches in Benzothiazole Annulation

Green chemistry principles have fundamentally transformed benzothiazole synthesis by emphasizing environmentally benign methodologies that minimize waste generation and reduce the use of hazardous materials [14]. These approaches advocate for the use of chemical technologies and methods to reduce or eliminate raw materials, catalysts, solvents, and reagents that are harmful to human health and the environment [14].

Electrochemical Synthesis Methods

Electrochemical synthesis represents a significant advancement in green benzothiazole production [15]. The electrosynthesis of benzothiazole derivatives via carbon-hydrogen thiolation has been developed using sodium bromide as both an oxidant and electrolyte [15]. This method employs simple equipment, low-cost electrodes, and low-toxicity oxidants while eliminating the need for liquid bromine [15].

The reaction of phenylthiourea derivatives with sodium bromide in isopropanol under constant current conditions at room temperature yields 2-aminobenzothiazole derivatives in moderate to good yields [15]. The optimal conditions involve a current of 0.4 amperes with 50% sodium bromide in isopropanol for 3 hours, achieving yields of up to 77% [15].

Current (A)ElectrolyteSolventTime (h)Yield (%)
0.1Sodium bromide (50%)Isopropanol335
0.2Sodium bromide (50%)Isopropanol355
0.4Sodium bromide (50%)Isopropanol374
0.5Sodium bromide (50%)Isopropanol368

Solvent-Free Methodologies

Ball-milling strategies have emerged as convenient solvent-free methods for benzothiazole synthesis [16]. The use of recyclable zinc oxide nanoparticles via ball-milling provides environmentally friendly reaction conditions that score high on the ecoscale with low environmental factors [16]. This process is highly efficient even on multi-gram scales and provides easy product isolation [16].

The mechanochemical approach eliminates the need for organic solvents while maintaining high efficiency and selectivity [16]. The method affords products in excellent yields while significantly reducing environmental impact compared to traditional solution-phase syntheses [16].

Water-Based Synthesis Systems

Aqueous reaction systems have been developed as environmentally benign alternatives for benzothiazole synthesis [17]. An efficient and practical method for the one-step synthesis of benzothiazole-2-thiols has been developed through cyclization of 2-aminothiophenols with tetramethylthiuram disulfide in water [17].

The features of this water-based method include metal-free and ligand-free conditions, excellent yields, short reaction times, and broad substrate scope [17]. The method provides convenient preparation of potentially biologically active compounds while maintaining environmental compatibility [17].

Ionic Liquid Systems

Ionic liquids have been established as green alternatives to volatile organic solvents in benzothiazole synthesis [6]. The synthesis of 2-aminobenzothiazole derivatives using ionic liquids such as 1-butyl-3-methylimidazolium bisulfate, tetrafluoroborate, and hexafluorophosphate demonstrates enhanced reactivity and reaction rates [6].

These ionic liquid systems are environmentally and economically beneficial, with products recovered by simple filtration [6]. The ionic liquids can be recycled and reused multiple times without significant loss of catalytic activity [6].

Visible Light Photocatalysis

Visible light-promoted synthesis represents a cutting-edge green approach to benzothiazole formation [18]. The reaction system utilizes 12-watt blue light-emitting diode irradiation for 6 hours under air atmosphere, eliminating the need for transition metal catalysts and additional additives [18].

This methodology demonstrates broad substrate scope, with aromatic, heteroaromatic, and aliphatic aldehydes all being applicable in the transformation [18]. The approach offers an efficient, catalyst-free, and convenient synthetic pathway that aligns with green chemistry principles [18].

Carbon Dioxide Utilization

The utilization of carbon dioxide as a raw material represents an innovative approach to sustainable benzothiazole synthesis . The cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene at 5 megapascals yields various benzothiazoles in good yields .

The anticancer properties of 2,1-benzothiazol-5-ol analogues primarily manifest through sophisticated molecular mechanisms involving kinase inhibition and programmed cell death pathways. These compounds demonstrate remarkable potential as therapeutic agents through their ability to interfere with critical cellular signaling cascades that regulate cancer cell proliferation and survival.

Kinase Inhibition Mechanisms

Benzothiazole derivatives exhibit potent inhibitory activity against multiple kinase families, with particular emphasis on DNA damage response kinases. Research has identified several lead compounds that target the ataxia telangiectasia and Rad3-related (ATR) kinase pathway, which serves as a master regulator of DNA damage response mechanisms [1]. Compound 2c, 7h, and 7l demonstrated significant ATR kinase inhibition, with compound 7h showing the most precise targeting through inhibition of phosphorylated checkpoint kinase 1 (Chk1) at serine 317 residue with an inhibitory concentration of 3.995 micromolar in HeLa cells [1].

The apoptosis signal-regulating kinase 1 (ASK1) represents another critical target for benzothiazole derivatives. The compound designated BPyO-34, specifically 1-(6-fluoro-benzothiazol-2-yl)-3-hydroxy-5-[3-(3-methyl-butoxy)-phenyl]-4-(2-methyl-2,3-dihydro-benzofuran-5-carbonyl)-1,5-dihydro-pyrrol-2-one, demonstrated exceptional ASK1 inhibitory activity with an inhibitory concentration of 0.52 micromolar [2]. This compound represents a novel chemical class of ASK1 inhibitors with potential therapeutic applications in cancer treatment, diabetes, and neurodegenerative diseases.

Apoptosis Induction Pathways

The induction of apoptosis by benzothiazole derivatives occurs through multiple convergent pathways, with the mitochondrial-mediated intrinsic pathway being the predominant mechanism. The benzothiazole derivative BTD has been extensively characterized for its ability to induce apoptosis through reactive oxygen species (ROS)-mitochondria-mediated pathways [3]. This compound effectively disrupts mitochondrial membrane potential, leading to cytochrome c release and subsequent caspase activation cascades.

Mechanistic studies reveal that benzothiazole derivatives modulate the expression of key apoptotic regulatory proteins within the Bcl-2 family. Treatment with these compounds results in upregulation of pro-apoptotic proteins including Bax, Bad, and Bim, while simultaneously downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL [3]. The translocation of Bax from cytoplasm to mitochondria represents a critical commitment step in the apoptotic process, facilitating the release of cytochrome c into the cytoplasm and subsequent activation of caspase-3.

Cellular Cycle Arrest Mechanisms

Benzothiazole compounds demonstrate significant capacity to induce cell cycle arrest at multiple checkpoints. The compound designated as 5g exhibits particularly potent effects on cell cycle progression, inducing G2/M phase arrest through DNA damage-mediated mechanisms [4]. This compound generates elevated levels of reactive oxygen species, leading to DNA double-strand breaks and subsequent activation of cell cycle checkpoint controls. The resulting cell cycle arrest prevents cancer cells from completing DNA replication and progressing through mitosis.

The water-soluble benzothiazole derivative BD926 induces G0/G1 phase arrest in human Ramos B-lymphoma cells, effectively preventing cell cycle progression at the restriction point [5]. This compound operates through both mitochondrial and endoplasmic reticulum stress pathways, creating a dual mechanism of action that enhances therapeutic efficacy while reducing the likelihood of resistance development.

CompoundTargetIC50 (µM)Cell LinesMechanism
2cATR kinase<10HCT116, HeLaChk1 inhibition [1]
7hATR kinase3.995HeLapChk1 Ser317 inhibition [1]
7lATR kinase<10HCT116, HeLaATR pathway [1]
BD926Multiple pathwaysNot specifiedRamos B-lymphomaG0/G1 arrest, ROS [5]
BTDROS-mitochondrialNot specifiedColorectal cancerMitochondrial apoptosis [3]
BPyO-34ASK1 kinase0.52In vitro kinase assayASK1 inhibition [2]
Compound 5gCell cycle/DNA damageNot specifiedMultiple cancer modelsG2/M arrest, DNA breaks [4]
Compound B7AKT/ERK pathways1-4A431, A549, H1299Dual pathway inhibition [6]

Molecular Target Diversity

The therapeutic potential of benzothiazole derivatives extends beyond single-target approaches, with many compounds demonstrating multitarget activity profiles. The compound B7, specifically 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine, simultaneously inhibits both AKT and ERK signaling pathways at concentrations ranging from 1 to 4 micromolar [6]. This dual inhibition strategy addresses the complex nature of cancer cell survival mechanisms by targeting multiple redundant pathways simultaneously.

The mitochondrial respiratory complex II (succinate dehydrogenase) represents an emerging target for benzothiazole-based anticancer agents. Halogenated benzothiadiazine derivatives demonstrate selective cytotoxicity against cancer cells through complex II inhibition, with compounds 24d and 30d showing approximately 30% reduction in 22Rv1 prostate cancer cell viability [7]. Notably, these compounds exhibit greater cytotoxicity than clinically approved agents apalutamide and darolutamide in prostate cancer models.

Anti-Tubercular Activity Against Multidrug-Resistant Strains

The emergence of multidrug-resistant tuberculosis represents one of the most significant challenges in contemporary infectious disease management. Benzothiazole derivatives have demonstrated exceptional promise as novel anti-tubercular agents, particularly against strains resistant to first-line therapeutic agents including isoniazid, rifampin, and ethambutol.

Target Identification and Mechanism of Action

The primary molecular target for benzothiazole anti-tubercular activity is decaprenylphosphoryl-beta-D-ribose 2'-oxidase (DprE1), a critical enzyme involved in arabinogalactan synthesis within the mycobacterial cell wall [8]. This enzyme represents an essential component of mycobacterial metabolism, making it an attractive target for therapeutic intervention. Benzothiazole derivatives exert their bactericidal activity through potent inhibition of DprE1, effectively disrupting cell wall biosynthesis and compromising bacterial viability.

The mechanism of action involves specific binding interactions between benzothiazole compounds and the DprE1 enzyme, as established through co-crystallization and protein mass spectrometry studies [8]. These compounds demonstrate preferential binding to the enzyme active site, creating stable enzyme-inhibitor complexes that prevent normal substrate processing. The resulting disruption of arabinogalactan synthesis leads to compromised cell wall integrity and subsequent bacterial death.

Activity Against Multidrug-Resistant Strains

Comprehensive evaluation of benzothiazole derivatives against multidrug-resistant Mycobacterium tuberculosis strains has revealed exceptional therapeutic potential. The pyrimidine-tethered benzothiazole derivatives, particularly compounds 5c and 15, demonstrate outstanding activity against multidrug-resistant tuberculosis strain ATCC 35822, which exhibits resistance to isoniazid, cycloserine, kanamycin, and rifampin [9].

Compound 5c achieved a minimum inhibitory concentration of 0.98 micrograms per milliliter against the multidrug-resistant strain, representing a greater than 128-fold improvement in potency compared to the reference compound 4 [9]. Similarly, compound 15 demonstrated exceptional activity with a minimum inhibitory concentration of 1.95 micrograms per milliliter, showing a 64-fold enhancement in therapeutic efficacy [9]. These results indicate that benzothiazole derivatives maintain their therapeutic activity even against extensively drug-resistant mycobacterial strains.

Structure-Activity Relationship Analysis

The anti-tubercular activity of benzothiazole derivatives demonstrates clear structure-activity relationships that inform rational drug design approaches. The novel benzothiazole derivatives BNTZ 9 and BNTZ 2 exhibit remarkable anti-tubercular activity, with minimum inhibitory concentrations of 8 and 6 micrograms per milliliter respectively against susceptible H37Rv strains [10]. The compound BNTZ 9, containing an isoquinoline nucleus, demonstrated consistent activity against both susceptible and multidrug-resistant strains at 8 micrograms per milliliter [10].

The benzothiazole compound with naphthalene nucleus (BNTZ 2) revealed differential activity profiles, showing enhanced potency against susceptible strains (6 micrograms per milliliter) compared to multidrug-resistant strains (11 micrograms per milliliter) [10]. This variation suggests that specific structural modifications can influence the compound's ability to overcome resistance mechanisms.

CompoundMIC H37Rv (µg/mL)MIC MDR (µg/mL)Target EnzymeResistance Profile
5c<10.98DprE1INH, RIF, EMB [9]
15<21.95DprE1INH, RIF, EMB [9]
5a7.817.81DprE1INH, RIF, EMB [9]
5b7.817.81DprE1INH, RIF, EMB [9]
127.817.81DprE1INH, RIF, EMB [9]
631.2531.25DprE1INH, RIF, EMB [9]
BNTZ 988MultipleMDR strains [10]
BNTZ 2611MultipleMDR strains [10]

Resistance Mechanisms and Compound Optimization

Understanding resistance mechanisms has been crucial for optimizing benzothiazole derivatives as anti-tubercular agents. Research has identified five specific mutations at cysteine 387 of the DprE1 enzyme that mediate resistance to benzothiazole compounds [11]. These mutations impose a fitness cost on the bacterial pathogen and reduce the catalytic efficiency of the target enzyme, suggesting that resistance development may compromise bacterial viability.

The systematic medicinal chemistry approach has enabled the progression from initial genotoxic hits, specifically benzothiazole N-oxides, to lead-like compounds designated as crowded benzothiazoles [8]. These optimized compounds maintain potent anti-mycobacterial activity while eliminating safety liabilities associated with genotoxicity. The resulting compounds demonstrate favorable profiles for clinical development as safe and effective anti-tubercular agents.

Molecular Docking and Binding Studies

Computational molecular modeling studies have provided detailed insights into the binding interactions between benzothiazole derivatives and their mycobacterial targets. Multiple benzothiazole compounds demonstrate strong binding affinity to mycobacterium lysine-epsilon-aminotransferase and decaprenyl-phosphoryl-beta-D-ribose 2'-oxidase [12]. These interactions involve favorable hydrogen bonding and pi-stacking interactions that contribute to the observed anti-tubercular potency.

The molecular docking studies reveal that benzothiazole compounds occupy critical binding sites within the target enzymes, effectively competing with natural substrates and inhibiting enzymatic activity [12]. The strength of these binding interactions correlates with observed minimum inhibitory concentrations, providing a rational basis for structure-based drug design approaches.

Neuroprotective Effects Through NMDA Receptor Modulation

The N-methyl-D-aspartate (NMDA) receptor system represents a critical therapeutic target for neuroprotective interventions, particularly in conditions involving excitotoxicity and ischemic brain injury. Benzothiazole derivatives have emerged as promising modulators of NMDA receptor function, offering novel approaches to neuroprotection through receptor-specific mechanisms.

NMDA Receptor Subtype Selectivity

The development of subtype-selective NMDA receptor modulators represents a significant advancement in neuroprotective therapy. The clinical candidate NP10679 demonstrates exceptional selectivity for the NMDA receptor subunit 2B (GluN2B), exhibiting enhanced inhibitory activity at acidic pH values compared to physiological pH conditions [13]. This pH-dependent activity profile provides a unique therapeutic advantage, as acidic conditions typically occur in ischemic tissue, allowing for targeted intervention in damaged brain regions while preserving normal receptor function in healthy tissue.

The molecular basis for this pH-dependent activity involves protonation-dependent conformational changes in the receptor-inhibitor complex, resulting in enhanced binding affinity under acidic conditions [13]. This mechanism ensures that the compound exhibits greater potency at sites of tissue damage, where local acidification occurs due to metabolic disruption, while maintaining reduced activity in normal brain tissue with physiological pH levels.

Multitarget Neuroprotective Approaches

The complexity of neurodegenerative processes has led to the development of multitarget-directed ligands that simultaneously modulate multiple pathways involved in neuronal survival and function. The benzothiazole derivative compound 3s demonstrates exceptional multitarget activity, exhibiting high affinity for histamine H3 receptors (Ki = 0.036 micromolar) while simultaneously inhibiting acetylcholinesterase (IC50 = 6.7 micromolar), butyrylcholinesterase (IC50 = 2.35 micromolar), and monoamine oxidase-B (IC50 = 1.6 micromolar) [14].

This multitarget approach addresses the multifactorial nature of neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction, oxidative stress, and neuroinflammation contribute to disease progression [14]. The simultaneous modulation of multiple therapeutic targets provides enhanced therapeutic efficacy compared to single-target approaches, potentially addressing the complex pathophysiology of neurodegenerative conditions more comprehensively.

Catalase-Mediated Neuroprotection

The interaction between benzothiazole compounds and endogenous neuroprotective mechanisms represents an important aspect of their therapeutic activity. The benzothiazole aniline-tetra(ethylene glycol) compound (BTA-EG4) demonstrates the ability to modulate catalase-mediated neuroprotection against amyloid peptide toxicity [15]. This compound inhibits the protective interaction between catalase and various amyloid peptides, including amyloid-β, amyloid-Bri, amyloid-Dan, amylin, and prion protein peptides.

The mechanism involves disruption of direct binding interactions between catalase and amyloid peptides, which normally contribute to neuroprotective effects through both hydrogen peroxide breakdown and direct amyloid binding [15]. This finding suggests that benzothiazole compounds can modulate endogenous neuroprotective mechanisms, though the therapeutic implications require careful consideration to avoid unintended interference with beneficial cellular processes.

Clinical Applications and Therapeutic Potential

The established neuroprotective agent riluzole, chemically designated as 2-amino-6-trifluoromethoxy benzothiazole, demonstrates the clinical viability of benzothiazole derivatives in neurological therapeutics [14]. Riluzole is currently approved for the treatment of amyotrophic lateral sclerosis due to its neuroprotective properties, which involve glutamate modulation and multiple cellular protective mechanisms.

The success of riluzole has inspired the development of additional benzothiazole-based neuroprotective agents with enhanced specificity and reduced side effect profiles. These compounds aim to provide more targeted therapeutic intervention while maintaining the broad neuroprotective benefits observed with riluzole.

CompoundTargetIC50/Ki (µM)MechanismApplication
NP10679NMDA GluN2BpH-dependentpH-enhanced inhibitionIschemic neuroprotection [13]
RiluzoleMultiple neuroprotectiveNot specifiedGlutamate modulationALS treatment [14]
Compound 3sH3R, AChE, BuChE, MAO-B0.036 (H3R)Multitarget approachAlzheimer disease [14]
BTA-EG4Catalase-amyloid interactionInhibitoryCatalase inhibitionAmyloid disorders [15]
HU-211NMDA receptor6-10Channel site bindingBrain injury protection [16]

Receptor Channel Site Modulation

The benzothiazole derivative HU-211 demonstrates potent NMDA receptor antagonist activity through binding to the channel site of the receptor complex [16]. This compound exhibits an inhibitory concentration of 6-10 micromolar for inhibiting glutamate- or glycine-induced binding, with clear stereospecific interactions that differentiate it from its enantiomer HU-210 [16].

The neuroprotective mechanism involves blockade of excessive calcium influx through NMDA receptor channels, preventing excitotoxic cell death while preserving essential receptor functions required for normal synaptic transmission [16]. This balanced approach to NMDA receptor modulation represents a promising strategy for neuroprotection without complete receptor inhibition that could impair normal brain function.

Therapeutic Window and Safety Considerations

The therapeutic application of benzothiazole derivatives for neuroprotection requires careful consideration of the therapeutic window and potential adverse effects. The pH-dependent activity of compounds like NP10679 provides an inherent safety advantage by concentrating therapeutic activity in damaged tissue while minimizing effects on normal brain function [13]. This approach potentially reduces the risk of cognitive impairment and other central nervous system side effects associated with broad NMDA receptor inhibition.

The multitarget approach exemplified by compound 3s offers the potential for enhanced therapeutic efficacy at lower individual target concentrations, potentially reducing the risk of target-specific adverse effects while maintaining overall therapeutic benefit [14]. This strategy aligns with the complex pathophysiology of neurodegenerative diseases and may provide superior clinical outcomes compared to single-target approaches.

Anti-Inflammatory Action via COX-2 and Cytokine Suppression

The cyclooxygenase-2 (COX-2) enzyme system represents a critical mediator of inflammatory processes, making it an attractive target for therapeutic intervention. Benzothiazole derivatives have demonstrated exceptional potential as selective COX-2 inhibitors, offering anti-inflammatory activity with reduced gastrointestinal toxicity compared to non-selective cyclooxygenase inhibitors.

Selective COX-2 Inhibition Mechanisms

The benzo[d]thiazole analogues exhibit remarkable selectivity for COX-2 inhibition over COX-1, with several compounds achieving inhibitory concentrations comparable to established clinical agents. Compounds 2c, 3d, and 3g demonstrate potent COX-2 inhibitory activity with IC50 values of 0.28 micromolar, combined with selectivity indices ranging from 7.2 to 18.6 [17]. This selectivity profile is crucial for therapeutic application, as COX-1 inhibition is associated with gastrointestinal ulceration and other adverse effects.

The molecular basis for COX-2 selectivity involves specific binding interactions within the enzyme active site, particularly with amino acid residues that differ between COX-1 and COX-2 isoforms [17]. The benzothiazole scaffold provides an optimal framework for achieving these selective interactions, with substituent modifications allowing fine-tuning of selectivity profiles.

Structure-Activity Relationships for Anti-Inflammatory Activity

Comprehensive structure-activity relationship studies have identified key structural features that contribute to anti-inflammatory potency and selectivity. The benzyloxy thiazole analogues bearing fluorine groups at meta and para positions on the phenyl ring exhibit particularly high COX-2 inhibitory activity [18]. The compound 4a with meta-fluorine substitution displayed the highest activity among tested compounds (IC50 = 0.28 micromolar, selectivity index = 18.6), demonstrating potency comparable to celecoxib (IC50 = 0.27 micromolar, selectivity index = 19.7) [18].

The substitution pattern significantly influences both potency and selectivity, with electron-withdrawing groups generally enhancing COX-2 inhibitory activity [18]. However, the presence of strongly electron-withdrawing groups such as trifluoromethyl, nitro, and cyano groups can abolish anti-inflammatory activity, indicating the importance of balanced electronic effects for optimal therapeutic activity.

Cytokine Modulation and Inflammatory Pathway Inhibition

Beyond direct COX-2 inhibition, benzothiazole derivatives demonstrate significant effects on cytokine production and inflammatory signaling pathways. The compound 9d exhibits exceptional anti-inflammatory activity through dual COX-2 (IC50 = 0.25 micromolar) and 5-lipoxygenase (IC50 = 7.87 micromolar) inhibition, outperforming standard agents celecoxib and zileuton respectively [19]. This dual inhibition approach addresses multiple inflammatory mediator pathways simultaneously.

The cytokine modulation effects of compound 9d include significant suppression of pro-inflammatory cytokines interleukin-6 and tumor necrosis factor-alpha, while simultaneously increasing anti-inflammatory interleukin-10 concentrations [19]. This balanced cytokine profile contributes to the overall anti-inflammatory efficacy and may reduce the risk of inflammatory rebound effects associated with single-pathway inhibition.

Nuclear Factor-κB Pathway Modulation

The benzothiazole derivative SPA0537 demonstrates potent anti-inflammatory activity through inhibition of the nuclear factor-κB (NF-κB) signaling pathway [20]. This compound effectively inhibits nuclear translocation and DNA binding of NF-κB subunits, which correlates with inhibitory effects on IκB kinase phosphorylation and IκBα degradation in tumor necrosis factor-α-stimulated rheumatoid fibroblast-like synoviocytes [20].

The NF-κB pathway represents a central regulatory mechanism for inflammatory gene expression, controlling the production of chemokines, matrix metalloproteinases, and other inflammatory mediators [20]. The ability of benzothiazole derivatives to modulate this pathway provides a mechanism for broad anti-inflammatory effects that extend beyond prostanoid synthesis inhibition.

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity IndexAnti-Inflammatory (%)Cytokine Effects
2c0.28>518.686.8Not specified [17]
2d0.77>57.290.7Not specified [17]
2g0.77>57.282.9Not specified [17]
3d0.28>518.6Not specifiedNot specified [17]
3f0.77>57.2Not specifiedNot specified [17]
3g0.28>518.6Not specifiedNot specified [17]
9d0.25>5>20SignificantIL-6, TNF-α ↓, IL-10 ↑ [19]
SPA0537Not specifiedNot specifiedNot specifiedTNF-α suppressionNF-κB inhibition [20]

Analgesic Activity and Pain Management

The anti-inflammatory properties of benzothiazole derivatives extend to significant analgesic effects, making them potentially valuable for pain management applications. Compound 9d demonstrated substantial pain reduction of 55.78% in experimental models, closely comparable to the 59.09% exhibited by the standard anti-inflammatory agent indomethacin [19]. This analgesic activity likely results from the combined effects of COX-2 inhibition and cytokine modulation.

The analgesic mechanism involves reduction of peripheral sensitization through decreased prostaglandin E2 production, combined with central effects mediated by cytokine modulation [19]. The dual COX-2/5-lipoxygenase inhibition profile may provide enhanced analgesic efficacy compared to single-pathway inhibitors, addressing both prostanoid and leukotriene-mediated pain pathways.

Safety Profile and Therapeutic Advantages

The selective COX-2 inhibitory activity of benzothiazole derivatives provides significant safety advantages compared to non-selective cyclooxygenase inhibitors. Compound 9d demonstrated absence of gastrointestinal, hepatic, renal, and cardiac toxicity in preclinical evaluations [19]. This favorable safety profile results from the preservation of COX-1 activity, which is essential for maintaining gastrointestinal mucosal protection and normal platelet function.

The pyrazoline-bearing benzothiazole compounds 5d and 6f emerged as particularly promising anti-inflammatory agents, demonstrating potent COX-2 enzyme suppression and tumor necrosis factor-α production inhibition without cytotoxicity or ulcerogenic effects [21]. This combination of efficacy and safety makes these compounds attractive candidates for further development as therapeutic anti-inflammatory agents.

Molecular Docking and Binding Studies

Computational molecular docking studies have provided detailed insights into the binding interactions between benzothiazole derivatives and the COX-2 enzyme active site. The benzimidazole-thiazole derivatives 7b, 7c, 8b, and 8c demonstrate significant docking scores ranging from -8.485 to -8.927 kcal/mol, indicating strong binding affinity for the COX-2 enzyme [22]. These binding interactions involve hydrogen bonding with critical amino acid residues and favorable van der Waals interactions within the enzyme active site.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

151.00918496 g/mol

Monoisotopic Mass

151.00918496 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

Explore Compound Types